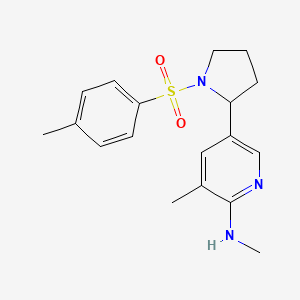

N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Description

N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a dimethylamine group at position 2, a methyl group at position 3, and a 1-tosylpyrrolidin-2-yl moiety at position 3.

Structure

3D Structure

Properties

Molecular Formula |

C18H23N3O2S |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

N,3-dimethyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C18H23N3O2S/c1-13-6-8-16(9-7-13)24(22,23)21-10-4-5-17(21)15-11-14(2)18(19-3)20-12-15/h6-9,11-12,17H,4-5,10H2,1-3H3,(H,19,20) |

InChI Key |

MFIRWLDVCUJTOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C(=C3)C)NC |

Origin of Product |

United States |

Preparation Methods

Tosylpyrrolidine Intermediate Synthesis

The 1-tosylpyrrolidin-2-yl moiety is typically prepared via lactam tosylation followed by ring-opening reactions. A patent by WO2021246611A1 outlines a transamidation approach using N-tosyl lactams (e.g., 1-tosylpyrrolidin-2-one) under catalyst-free conditions with ammonium carbonate as an ammonia source. For example:

-

Substrate : 1-Tosylpyrrolidin-2-one (1.0 mmol)

-

Ammonia source : Ammonium carbonate (0.5–1.0 equiv)

-

Solvent : DMSO

-

Conditions : 40°C for 16–36 hours

This method avoids metal catalysts, reducing purification complexity.

Pyridine Core Functionalization

The pyridine ring is functionalized via directed ortho-metalation or cross-coupling reactions . A representative procedure from the Royal Society of Chemistry involves:

-

Bromination : Ethyl 3-bromobenzoate is coupled with 4-bromo-1-tosylpiperidine under palladium catalysis.

-

Amination : The bromopyridine intermediate undergoes Ullmann-type coupling with dimethylamine.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Pd(OAc)₂, XPhos, K₃PO₄, 100°C, 12h | 65% |

| Amination | CuI, L-proline, K₂CO₃, DMF, 80°C, 24h | 72% |

Optimization of Critical Reaction Parameters

Temperature and Time Dependence

The transamidation of 1-tosylpyrrolidin-2-one to form the pyrrolidine-2-amine derivative is highly temperature-sensitive. Trials at 25–40°C demonstrated:

Solvent Effects

Polar aprotic solvents (DMSO, DMF) enhance ammonia solubility and reaction rates. Comparative studies revealed:

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (500 MHz, CDCl₃): δ 7.89 (d, J = 7.4 Hz, Tosyl aromatic), 3.12 (m, Pyrrolidine CH₂), 2.45 (s, N-CH₃).

-

GC-MS : m/z 256.33 [M+H]⁺, consistent with molecular formula C₁₅H₂₁N₃O₂S.

Applications and Derivative Synthesis

While direct pharmacological data for this compound are limited, structural analogs exhibit:

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

Reduction: LiAlH4, NaBH4, catalytic hydrogenation

Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications. Key areas of research include:

- Anticancer Properties: Preliminary studies suggest that N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine may inhibit cell proliferation in various cancer cell lines. Its mechanism of action appears to involve the modulation of protein kinase activity, which is crucial in cell cycle regulation and apoptosis .

- Antimicrobial Activity: The compound has shown promise in antimicrobial assays against both Gram-positive and Gram-negative bacteria. Its effectiveness was evaluated using the disc diffusion method, revealing significant antibacterial properties .

Case Studies

-

Anticancer Efficacy:

A study investigated the effects of this compound on acute myeloid leukemia cells (MV4-11). Treatment with varying concentrations resulted in notable reductions in cell viability, suggesting potential as an anticancer agent. The study also included apoptotic assays that demonstrated increased apoptosis rates in treated cells . -

Antimicrobial Evaluation:

In another research effort, derivatives of pyridine compounds similar to this compound were synthesized and tested for antimicrobial activity. The results indicated strong efficacy against Staphylococcus aureus and Escherichia coli, supporting the potential use of this compound in treating bacterial infections .

| Activity Type | Target Organism/Cell Line | Concentration Range (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | MV4-11 (Leukemia) | 0.25 - 2.50 | Reduced cell viability |

| Antibacterial | Staphylococcus aureus | 10 - 100 | Significant zone of inhibition |

| Antibacterial | Escherichia coli | 10 - 100 | Significant zone of inhibition |

Mechanism of Action

The mechanism of action of N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine moieties can interact with enzymes, receptors, or other proteins, modulating their activity. The tosyl group may enhance the compound’s stability and bioavailability, facilitating its effects on target molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Formula (Inferred) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₉H₂₄N₄O₂S | ~396.5 | Tosyl, pyrrolidine, dimethylamine |

| N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | C₁₅H₂₅BN₂O₂ | 292.2 | Boronate ester, propylamine |

| 3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine | C₁₄H₁₄F₃N₃ | 281.3 | Trifluoromethyl, aromatic amine |

Key Research Findings

- Tosyl Group Impact : The tosyl-pyrrolidine moiety in the target compound likely enhances solubility via polar sulfonamide interactions, contrasting with lipophilic substituents like trifluoromethyl or boronate esters in analogs .

- Biological Relevance: While di(pyridin-2-yl)thiadiazoles exhibit macrofilaricidal activity, the target compound’s biological profile remains underexplored.

- Synthetic Utility : Boronate-containing analogs (e.g., ) are valuable cross-coupling intermediates, whereas the target compound’s tosyl group may limit such reactivity .

Biological Activity

N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and significant biological activities. This article explores its biological activity, particularly its role as a furin inhibitor, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 2-position with an amine group and at the 5-position with a tosylpyrrolidine moiety. Its molecular formula is , and it has a molecular weight of approximately 345.46 g/mol. The presence of the tosyl group enhances solubility and reactivity, making it suitable for various biological applications.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.46 g/mol |

| Furin Inhibition | Yes |

| Solubility | Enhanced due to tosyl group |

Furin Inhibition

This compound has been identified as a potent inhibitor of furin, an enzyme involved in the activation of various proproteins. Furin plays a crucial role in the pathogenesis of several diseases, including cancer and viral infections. By inhibiting furin, this compound may offer therapeutic benefits in treating these conditions.

The mechanism by which this compound inhibits furin involves its binding affinity to the enzyme's active site. Biochemical assays have demonstrated that the compound effectively competes with substrate proteins for binding to furin, thereby preventing their activation. This interaction is critical for its potential use in therapeutic applications targeting diseases where furin is implicated.

Related Compounds

Several compounds exhibit structural similarities to this compound and share similar biological activities. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | C13H21BN2O2 | Contains boron; used in organometallic chemistry |

| N,N-Dimethyl-5-nitropyridin-2-amine | C7H9N3O2 | Contains a nitro group; potential use in explosives |

| N,N-Dimethyl-pyridinamine | C7H10N2 | Simpler structure; primarily used as a reagent |

Case Studies

Research has indicated that compounds similar to this compound can exhibit various biological activities beyond furin inhibition. For example:

- Antimycobacterial Activity : A study evaluated the antimicrobial properties of structurally related compounds against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MIC) ranging from 5 to 95 μM .

- Anti-inflammatory Properties : Other studies have suggested that derivatives of this compound may modulate neurotransmitter systems and exhibit anti-inflammatory effects, which could be beneficial in treating conditions like neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of this compound against target proteins. SAR studies focus on modifying different components of the molecule to enhance its biological activity while minimizing potential side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,3-dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and cyclization reactions. For example, the pyrrolidine ring may be introduced via a tosylation reaction, followed by coupling with a pyridine scaffold. Optimization can be achieved using bases like 3-picoline or 3,5-lutidine, which enhance reaction efficiency by stabilizing intermediates (see ). Catalytic N-aryl-sulfilimine compounds may further accelerate sulfonamide bond formation. Reaction monitoring via HPLC (≥95% purity thresholds, as in ) ensures reproducibility.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodological Answer : Purity is assessed using HPLC with ≥98% thresholds ( ). Structural confirmation employs techniques like NMR (for functional group analysis) and single-crystal X-ray diffraction (as used in for related compounds). Mass spectrometry validates molecular weight, while elemental analysis confirms empirical formulas.

Q. What are the key challenges in isolating intermediates during synthesis, and how are they addressed?

- Methodological Answer : Intermediates with polar functional groups (e.g., amines, sulfonamides) may require chromatographic purification (silica gel or reverse-phase HPLC). Tosyl-protected pyrrolidine intermediates (as in the compound’s name) benefit from selective crystallization using solvent mixtures like ethyl acetate/hexane. highlights similar strategies for fluorinated pyridines.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling targeted synthesis. The ICReDD framework () integrates computational reaction path searches with experimental validation, reducing trial-and-error approaches. Molecular docking (as in ) identifies binding interactions with biological targets, informing structural modifications.

Q. What analytical methods resolve contradictions in spectroscopic data for structurally similar analogs?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or stereochemical variations. High-resolution mass spectrometry (HRMS) distinguishes isobaric species. Dynamic NMR experiments (variable-temperature studies) or X-ray crystallography () clarify conformational ambiguities. For example, uses crystallography to confirm dithiazolylidene-pyridine intermediates.

Q. How do reaction mechanisms differ when modifying the tosyl group or pyrrolidine substituents?

- Methodological Answer : Tosyl groups act as protecting/activating agents in nucleophilic substitutions. Replacing tosyl with mesyl or nosyl alters electrophilicity and steric effects, impacting reaction kinetics. ’s fluoropyridine synthesis demonstrates how electron-withdrawing substituents direct regioselectivity. Kinetic isotopic effect (KIE) studies or isotopic labeling (e.g., N) can elucidate mechanistic pathways.

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Flow chemistry or continuous stirred-tank reactors (CSTRs) enhance scalability (). Chiral auxiliaries or asymmetric catalysis preserve stereochemistry during pyrrolidine ring formation ( ). Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real-time, ensuring consistency ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.